molecular formula C15H19N5O2S B4524181 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B4524181
M. Wt: 333.4 g/mol
InChI Key: PGLDFCQLEYBCIE-UHFFFAOYSA-N
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Description

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridazine ring, and a thiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Piperidine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the piperidine ring.

    Construction of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions, including cyclization and oxidation.

    Integration of the Thiazole Ring: The thiazole ring is introduced through a reaction involving thioamides and appropriate reagents.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylpiperidin-1-yl)aniline
  • 4-(4-methylpiperidin-1-yl)aniline

Uniqueness

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide stands out due to its unique combination of structural features, including the presence of piperidine, pyridazine, and thiazole rings

Properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-11-4-7-19(8-5-11)12-2-3-14(22)20(18-12)10-13(21)17-15-16-6-9-23-15/h2-3,6,9,11H,4-5,7-8,10H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLDFCQLEYBCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
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2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
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2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
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2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
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2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
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2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

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